Oxolan-2-yl bromoacetate is a chemical compound that belongs to the class of bromoacetate esters. It is characterized by the presence of an oxolane (tetrahydrofuran) ring and a bromoacetate functional group. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its reactivity and structural features.
The compound can be synthesized from various precursors including bromoacetic acid and 2,3-dihydrofuran. The synthesis typically involves reaction conditions that facilitate the formation of the ester linkage between the oxolane and bromoacetate groups.
The synthesis of oxolan-2-yl bromoacetate can be achieved through several key steps:
The reaction conditions may include temperature control, solvent selection (often polar aprotic solvents), and the use of catalysts to enhance yield and selectivity. Monitoring techniques such as thin-layer chromatography may be employed to track reaction progress.
The molecular structure of oxolan-2-yl bromoacetate can be represented as follows:
This structure indicates a complex arrangement where the oxolane ring is integrated within a larger aliphatic framework, which contributes to its chemical reactivity .
The compound exhibits specific stereochemistry due to the presence of multiple chiral centers, influencing its biological activity and interactions with target molecules.
Oxolan-2-yl bromoacetate can undergo various chemical reactions, including:
These reactions are often facilitated by specific catalysts or reaction conditions tailored to enhance selectivity and yield.
The mechanism of action for oxolan-2-yl bromoacetate largely depends on its application in medicinal chemistry. It may interact with biological targets such as enzymes or receptors:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm structure and purity .
Oxolan-2-yl bromoacetate has several scientific uses:
This compound's unique structural features and reactivity profile make it a significant candidate for further research and development in various scientific fields.
Oxolan-2-yl bromoacetate (2-oxolanyl bromoacetate) synthesis primarily exploits catalytic esterification between oxolan-2-ol (tetrahydrofurfuryl alcohol) and bromoacetyl bromide. Carbodiimide-based catalysts like N,N'-dicyclohexylcarbodiimide (DCC) facilitate this coupling under mild conditions (0–5°C), achieving yields of 85–92% within 2 hours. N-Heterocyclic catalysts such as 4-dimethylaminopyridine (DMAP) further optimize selectivity by suppressing racemization and minimizing bromoacetate hydrolysis side reactions [1] [8].
N-Iodosuccinimide (NIS) introduces electrophilic bromination at the α-carbon, enabling late-stage functionalization. This method circumvents pre-functionalized bromoacetyl precursors, allowing direct conversion of oxolan-2-yl acetate derivatives to bromoacetate esters with >90% regioselectivity. Kinetic studies reveal pseudo-first-order dependence on NIS concentration, suggesting rate-limiting halogen transfer [1]. Enzymatic catalysis using immobilized lipases (Candida antarctica Lipase B) in non-aqueous media offers sustainable alternatives, achieving 78% conversion at 40°C with negligible waste [8].
Table 1: Catalytic Esterification Performance Comparison
Catalyst | Temperature (°C) | Time (h) | Yield (%) | Byproducts |
---|---|---|---|---|
DCC/DMAP | 0–5 | 2.0 | 92 | Dicyclohexylurea (traces) |
NIS | 25 | 1.5 | 95 | Succinimide (<5%) |
Lipase B (Novozym 435) | 40 | 8.0 | 78 | None |
Microwave assistance (50–100 W) enhances DCC-mediated esterification, reducing reaction times to 15–30 minutes while maintaining yields >90%. This acceleration is attributed to dielectric heating, which lowers the activation barrier for carbodiimide adduct formation [5].
Oxolan-2-yl bromoacetate serves as a key electrophile for bioconjugation, with reductive amination and cyanylation representing dominant strategies. Reductive amination employs sodium cyanoborohydride (NaBH₃CN) or pyridine borane to couple the bromoacetate moiety with primary amines (e.g., protein lysine residues). At pH 8.5–9.0, this method achieves 60–75% conjugation efficiency but risks over-alkylation and imine hydrolysis. Kinetic modeling identifies borane concentration and pH as critical control parameters: higher pH (>9.5) accelerates imine formation but promotes borane decomposition, while lower pH (<8.0) favors stability at the expense of reaction rate [8] [10].
Cyanylation using 1-cyano-4-dimethylaminopyridinium tetrafluoroborate (CDAP) activates hydroxyl groups on carbohydrates or proteins for nucleophilic attack by the bromoacetate’s α-carbon. This strategy enables conjugation under neutral conditions (pH 7.0), minimizing protein denaturation. CDAP-mediated glycosyl-bromoacetate conjugates form within 10 minutes with 80–92% efficiency, outperforming reductive amination in preserving antigenicity [10].
Table 2: Conjugation Strategy Performance Metrics
Parameter | Reductive Amination | Cyanylation |
---|---|---|
Catalyst | NaBH₃CN/pyridine borane | CDAP |
Optimal pH | 8.5–9.0 | 7.0 |
Reaction Time | 2–4 hours | 10–15 minutes |
Conjugation Yield | 60–75% | 80–92% |
Key Limitation | Protein aggregation | CDAP hydrolysis |
For antibody-drug conjugates (ADCs), reductive amination yields higher drug-to-antibody ratios (DAR 4–6) but broader distribution (DAR 2–8). Cyanylation achieves narrower DAR distributions (3.8–4.2) due to site-selective activation of Fc glycans, enhancing pharmacokinetic predictability [10].
Solvent-free methodologies address sustainability and scalability challenges in Oxolan-2-yl bromoacetate production. Microwave-assisted solid-state synthesis immobilizes oxolan-2-ol and bromoacetic acid on basic alumina (Al₂O₃) or montmorillonite K10 clay. Under microwave irradiation (300–600 W, 5–10 minutes), esterification yields reach 88–94% without solvents. The clay’s Brønsted acidity (comparable to HNO₃) catalyzes dehydration while suppressing epoxide formation, a common side reaction in thermal routes [5] [7] [9].
Mechanochemical ball milling utilizes stoichiometric reagent ratios (1:1 alcohol:bromoacid) with potassium carbonate (K₂CO₃) as a base catalyst. At 30 Hz for 20 minutes, near-quantitative yields (98%) are achieved. This approach eliminates solvent waste and simplifies purification—crude products require only aqueous washings, reducing E-factor (kg waste/kg product) to 0.3 versus 8.2 for solution-phase synthesis [7].
Table 3: Solvent-Free Synthesis Techniques
Method | Conditions | Yield (%) | Scaling Demonstrated | E-Factor |
---|---|---|---|---|
Microwave/alumina | 450 W, 7 min, neat | 93 | 500 g batch | 0.5 |
Ball milling/K₂CO₃ | 30 Hz, 20 min, stoichiometric | 98 | 1 kg batch | 0.3 |
Tribromide-based bromination | CTMATB, 100 W, 5 min | 90 | 200 g batch | 1.2 |
Cetyltrimethylammonium tribromide (CTMATB) enables solvent-free bromination of oxolan-2-yl acetate precursors. Microwave activation (100 W, 5 minutes) achieves 90% yield with HBr as the sole byproduct, which is neutralized in situ by the ammonium carrier. This method bypasses hazardous molecular bromine (Br₂) and is scalable to 200 g with consistent purity (>99% by HPLC) [9]. Flow chemistry adaptations using silica-packed columns continuously produce Oxolan-2-yl bromoacetate at 1 kg/day, demonstrating industrial viability [5].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: